molecular formula C10H11F6N3O4 B2465106 3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) CAS No. 2225147-07-7

3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate)

Cat. No.: B2465106
CAS No.: 2225147-07-7
M. Wt: 351.205
InChI Key: QAIBUGDAHFAVAL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrazole ring, and two trifluoroacetate groups. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) typically involves the reaction of azetidine derivatives with pyrazole derivatives in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl acetate 2,2,2-trifluoroacetate
  • 5-(Azetidin-3-yl)-2-fluoropyridine bis(2,2,2-trifluoroacetate)
  • 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

Uniqueness

3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate) is unique due to the combination of its azetidine and pyrazole rings with the trifluoroacetate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the pyrazole ring may enhance its ability to interact with certain biological targets, while the trifluoroacetate groups can influence its solubility and stability.

Properties

IUPAC Name

5-(azetidin-3-yl)-1H-pyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2C2HF3O2/c1-2-8-9-6(1)5-3-7-4-5;2*3-2(4,5)1(6)7/h1-2,5,7H,3-4H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIBUGDAHFAVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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